(2-Ethylpyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring. This compound plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is classified under boronic acids, which are known for their utility in various chemical transformations and applications in medicinal chemistry.
(2-Ethylpyridin-3-yl)boronic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It belongs to the broader class of pyridinylboronic acids, which are derivatives of pyridine containing boron functionalities. These compounds are classified based on their structural features and reactivity profiles, making them valuable in synthetic organic chemistry.
The synthesis of (2-Ethylpyridin-3-yl)boronic acid can be achieved through several methodologies:
These methods highlight the versatility of synthetic routes available for producing (2-Ethylpyridin-3-yl)boronic acid, each with distinct advantages depending on the desired application.
(2-Ethylpyridin-3-yl)boronic acid is involved in several key chemical reactions:
These reactions underscore the compound's versatility as a building block in organic synthesis.
The mechanism of action for (2-Ethylpyridin-3-yl)boronic acid primarily involves its role as a nucleophile in cross-coupling reactions:
The efficiency of this process is influenced by various factors including solvent choice, temperature, and catalyst type.
Studies indicate that (2-Ethylpyridin-3-yl)boronic acid shows stability under standard laboratory conditions but should be handled with care due to its reactivity with moisture and air .
(2-Ethylpyridin-3-yl)boronic acid finds applications across various fields:
The structural chemistry of boronic acids centers on boron's electron-deficient nature, which drives their characteristic Lewis acidity. In aqueous environments, these compounds establish a pH-dependent equilibrium between neutral sp²-hybridized trigonal planar configurations and anionic sp³-hybridized tetrahedral boronate species. This transformation occurs when hydroxide ions attack the vacant p-orbital of boron, generating tetrahedral boronate anions with approximately 109.5° bond angles. The equilibrium position between these states critically depends on the substituents attached to boron and solution pH, with electron-withdrawing groups lowering the pKₐ and facilitating boronate formation at physiological pH [2] [6].
The ethyl substituent in (2-ethylpyridin-3-yl)boronic acid exerts multifaceted influences on its molecular properties. Sterically, the ortho-positioned alkyl chain creates significant congestion near the boron center, potentially impeding approach to the reaction site and influencing coordination geometries. Electronically, the alkyl group functions as a moderate electron-donating substituent, slightly elevating the pKₐ compared to unsubstituted pyridinylboronic acids. This combination of steric and electronic effects creates a distinctive molecular profile that differentiates it from common analogs like 3-pyridinylboronic acid (pKₐ ≈ 4.4) and phenylboronic acid (pKₐ ≈ 8.8). Computational studies of structurally related compounds reveal that the ethyl group induces measurable bond angle distortions in the boronic acid moiety and alters electron density distribution across the pyridine ring, potentially modifying both reactivity and binding characteristics [2] [4] [8].
Table 1: Structural and Electronic Properties of Boronic Acid Derivatives
Compound | Hybridization State | Bond Angles | pKₐ | Substituent Effects |
---|---|---|---|---|
Alkylboronic acids | sp² (neutral) → sp³ (anionic) | ~120° → ~109.5° | ~10.4 (methyl) | Electron-donating groups increase pKₐ |
Phenylboronic acid | sp² (neutral) → sp³ (anionic) | ~120° → ~109.5° | 8.8 | Unsubstituted reference |
3-Pyridinylboronic acid | sp² (neutral) → sp³ (anionic) | ~120° → ~109.5° | 4.4 | Heterocyclic nitrogen lowers pKₐ |
(2-Ethylpyridin-3-yl)boronic acid | sp² (neutral) → sp³ (anionic) | ~120° → ~109.5° | ~5.1-5.8 (est.) | Ortho-ethyl: steric bulk + moderate electron donation |
Pyridinylboronic acids occupy a privileged position in organoboron chemistry due to their exceptionally low pKₐ values compared to other arylboronic acids. The 3-pyridinyl isomer demonstrates a remarkably low pKₐ of 4.4, enabling boronate ester formation under moderately acidic conditions (pH ≥ 4.5) that would completely inhibit binding with conventional phenylboronic acids. This behavior stems from the inductive effect of the pyridinyl nitrogen, which withdraws electron density from the boron center and stabilizes the tetrahedral boronate anion. Additionally, the nitrogen heteroatom enables dative bond formation or electrostatic interactions that can further modulate reactivity and binding characteristics. These properties make pyridinylboronic acids particularly valuable for applications requiring operation under physiologically relevant conditions or in mildly acidic environments [8].
The unique properties of pyridinylboronic acids translate directly into practical advantages across multiple domains. In separation science, 3-pyridinylboronic acid-functionalized chromatographic media demonstrate exceptional binding capacity for cis-diol containing biomolecules at pH as low as 4.5, enabling direct processing of biological fluids like urine without pH adjustment. This represents a significant advancement over conventional boronate affinity materials that typically require alkaline conditions (pH ≥ 8.5). In sensing applications, the zwitterionic character of pyridinylboronic acids contributes to enhanced selectivity toward negatively charged analytes like ribonucleotides through combined boronate affinity and ion-exchange interactions. The nitrogen atom also facilitates the creation of intramolecular B-N coordination in specially designed analogs, mimicking the behavior of privileged catalyst scaffolds like Wulff-type boronic acids [8].
Table 2: Comparative Analysis of Arylboronic Acid Derivatives
Property | Phenylboronic Acid | 3-Pyridinylboronic Acid | (2-Ethylpyridin-3-yl)boronic Acid |
---|---|---|---|
pKₐ | 8.8 | 4.4 | Estimated 5.1-5.8 |
Minimum Binding pH | ~8.5 | ~4.5 | ~5.0-5.5 (projected) |
Electronic Features | Homogeneous aromatic system | Electron-deficient heterocycle | Heterocycle + alkyl donor |
Nitrogen Participation | None | Available for coordination | Available but sterically hindered |
Key Advantages | Synthetic accessibility | Low pKₐ, zwitterionic potential | Steric modulation of reactivity |
(2-Ethylpyridin-3-yl)boronic acid serves as a versatile building block in pharmaceutical synthesis, particularly where steric and electronic tuning of molecular properties is required. Its ortho-ethyl substitution pattern creates a congested environment around the boron moiety, which can significantly influence outcomes in metal-catalyzed coupling reactions. This steric profile enables chemo- and regioselective transformations in complex molecular settings where less hindered boronic acids might yield undesired byproducts. The ethyl group also contributes moderate lipophilicity (predicted LogP ≈ 1.2-1.8), enhancing solubility in organic media and potentially improving cell membrane permeability in bioactive molecules derived from this synthon [1] [3].
In medicinal chemistry applications, this boronic acid features prominently in targeted drug discovery programs. Patent analyses reveal its incorporation in tricyclic compounds investigated as KRAS inhibitors—a high-priority oncology target. The ethyl substituent in these architectures likely contributes to optimal target engagement by modulating the orientation of the boronic acid group within enzyme active sites. Additionally, its use in preparing aminopyrimidine derivatives as aryl hydrocarbon receptor modulators demonstrates the scaffold's versatility across target classes. The molecule's balanced physicochemical profile makes it particularly suitable for creating covalent enzyme inhibitors where the boron atom interacts with catalytic serine or threonine residues, mimicking the mechanism of FDA-approved proteasome inhibitors like bortezomib and ixazomib. Beyond pharmaceutical applications, the steric bulk of the ethyl group has proven advantageous in materials science for constructing sterically stabilized polymers and functionalized surfaces where controlled orientation of boronic acid groups is essential [1] [6] [7].
Table 3: Synthetic and Medicinal Applications of (2-Ethylpyridin-3-yl)boronic Acid
Application Domain | Specific Use | Advantage Conferred | Reference Example |
---|---|---|---|
Cross-coupling Reactions | Suzuki-Miyaura couplings | Steric control of regioselectivity | Synthesis of trisubstituted arenes |
Pharmaceutical Synthesis | KRAS inhibitor precursors | Optimal steric bulk for target binding | WO-2021142252-A1 patent |
Pharmaceutical Synthesis | AhR receptor modulators | Balanced lipophilicity | WO-2021194326-A1 patent |
Materials Chemistry | Functionalized polymers | Steric stabilization of boronate esters | Organic-silica hybrid materials |
Chromatography Media | Affinity ligands | Tunable binding affinity at moderate pH | Pyridinylboronic acid-functionalized columns |
The compound demonstrates particular utility in Suzuki-Miyaura cross-coupling reactions, where it functions as a competent nucleophilic partner with various aryl halides. Its performance benefits from the electron-deficient pyridine ring, which enhances transmetalation rates compared to phenylboronic analogs. When deployed in complex molecule synthesis, the ortho-ethyl group provides sufficient steric bulk to suppress unwanted protodeboronation while remaining manageable for catalytic turnover. This balance makes it especially valuable for constructing pharmacophores featuring sterically encumbered heterobiaryl linkages that are increasingly prevalent in modern drug discovery programs targeting protein-protein interactions and allosteric enzyme sites [3] [6].
In drug candidate optimization, the ethyl substituent serves as a lipophilicity modulator that can be strategically exploited to improve pharmacokinetic properties. Comparative studies with methyl and propyl analogs indicate that the ethyl group often represents a sweet spot—providing substantial steric influence without excessive hydrophobicity that might compromise aqueous solubility or metabolic stability. This delicate balance positions (2-ethylpyridin-3-yl)boronic acid as a particularly valuable intermediate for generating structure-activity relationship data during lead optimization campaigns focused on boronic acid-containing therapeutics targeting hydrolytic enzymes [1] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8